Pyridazine, 3-iodo-5-(trifluoromethyl)-
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Overview
Description
3-Iodo-5-(trifluoromethyl)pyridazine is an organic compound with the molecular formula C5H2F3IN2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of iodine and trifluoromethyl groups on the pyridazine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5-(trifluoromethyl)pyridazine typically involves the introduction of iodine and trifluoromethyl groups onto a pyridazine ring. One common method is the halogenation of a pyridazine precursor using iodine and a suitable oxidizing agent. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of 3-iodo-5-(trifluoromethyl)pyridazine may involve large-scale halogenation and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form pyridazine N-oxides or reduction to yield dihydropyridazines.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Various substituted pyridazines depending on the nucleophile used.
Oxidation Products: Pyridazine N-oxides.
Reduction Products: Dihydropyridazines.
Coupling Products: Biaryl or diaryl compounds.
Scientific Research Applications
3-Iodo-5-(trifluoromethyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-iodo-5-(trifluoromethyl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate interactions with target proteins through halogen bonding .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridazine: Similar structure but with a chlorine atom instead of iodine.
3-Bromo-5-(trifluoromethyl)pyridazine: Similar structure but with a bromine atom instead of iodine.
5-(Trifluoromethyl)pyridazine: Lacks the halogen substituent at position 3.
Uniqueness
3-Iodo-5-(trifluoromethyl)pyridazine is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct reactivity and physicochemical properties. The iodine atom allows for versatile substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity .
Properties
Molecular Formula |
C5H2F3IN2 |
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Molecular Weight |
273.98 g/mol |
IUPAC Name |
3-iodo-5-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C5H2F3IN2/c6-5(7,8)3-1-4(9)11-10-2-3/h1-2H |
InChI Key |
IHVBXLFAFVROSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1I)C(F)(F)F |
Origin of Product |
United States |
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